Carbonimidic dichloride, (chlorocarbonyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

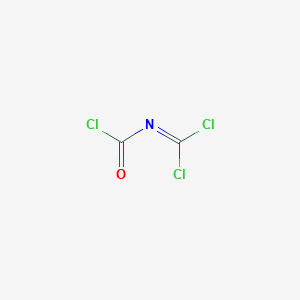

“Carbonimidic dichloride, (chlorocarbonyl)-” is a chemical compound with the molecular formula C2Cl3NO . It has an average mass of 160.387 Da .

Synthesis Analysis

The synthesis of Carbonimidic Dichlorides can be achieved by the reaction of aliphatic and aromatic isonitriles with sulfuryl chloride . This reaction provides an efficient, general route to the corresponding dichlorides without byproducts of free-radical substitution .Molecular Structure Analysis

The molecular structure of “Carbonimidic dichloride, (chlorocarbonyl)-” is represented by the formula C2Cl3NO . The monoisotopic mass is 158.904541 Da .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of Carbonimidic Dichlorides involves the reaction of aliphatic and aromatic isonitriles with sulfuryl chloride . This reaction rapidly and selectively furnishes the corresponding carbonimidic dichlorides .Aplicaciones Científicas De Investigación

Chlorocarbonyl Compounds in Organic Synthesis

Chlorocarbonyl compounds, including Carbonimidic dichloride, have been utilized in organic synthesis for various purposes. A study detailed the facile 1,3-shift of chlorine in a chlorocarbonylketene, providing insights into reaction mechanisms and potential applications in synthesizing complex organic molecules (Finnerty, et al., 1998). Another notable application is in the ruthenium-catalyzed amino- and alkoxycarbonylations of aromatic rings via C-H bond cleavage using chlorocarbonyl compounds, broadening the range of amide and ester groups achievable in organic synthesis (Kochi, et al., 2009).

Modification of Material Surfaces

Carbonimidic dichloride and related chlorocarbonyl compounds have found applications in modifying the surfaces of materials for improved properties. For instance, X-ray photoelectron spectroscopy studies have shown how reactions with dichlorocarbene can modify the surface chemical state of carbon nanotube materials, introducing chlorine atoms and altering the surface functional groups (Lee, et al., 2001). Similarly, sidewall functionalization of single-walled carbon nanotubes by the addition of dichlorocarbene has been demonstrated, significantly affecting the electronic properties and solubility of the nanotubes (Hu, et al., 2003).

Environmental Applications

Chlorocarbonyl compounds have also been explored for environmental applications. One study discussed the preparation of a novel carbon-based solid acid from cocarbonized starch and polyvinyl chloride, which showed promise in cellulose hydrolysis experiments. This process involves the use of chlorine from PVC, bonded covalently to aromatic carbon sheets, to improve catalytic performance (Shen, et al., 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(dichloromethylidene)carbamoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl3NO/c3-1(4)6-2(5)7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQFCBDRFYTHKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481762 |

Source

|

| Record name | Carbonimidic dichloride, (chlorocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26551-86-0 |

Source

|

| Record name | Carbonimidic dichloride, (chlorocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-5-morpholin-4-yl-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1654659.png)

![4,8,10,12-Tetramethyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1654661.png)

![4-[(2-Pyridylthio)methyl]-2-(3-thienyl)-1,3-thiazole](/img/structure/B1654663.png)

![2H-pyran-2-one, 4-hydroxy-6-methyl-3-[2,3,6,7-tetrahydro-7-(2,3,4-trimethoxyphenyl)-1,4-thiazepin-5-yl]-](/img/structure/B1654667.png)

![2H-pyran-2-one, 4-hydroxy-6-methyl-3-[2,3,6,7-tetrahydro-7-(2-hydroxy-3-methoxyphenyl)-1,4-thiazepin-5-yl]-](/img/structure/B1654669.png)

![2H-pyran-2-one, 4-hydroxy-6-methyl-3-[2,3,6,7-tetrahydro-7-(2,4,5-trimethoxyphenyl)-1,4-thiazepin-5-yl]-](/img/structure/B1654670.png)

![2H-pyran-2-one, 3-[7-(2,3-dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methyl-](/img/structure/B1654671.png)

![1-[2-(4-Methylanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B1654673.png)

![4-amino-3-(3-chloroanilino)-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B1654677.png)